2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide
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Overview
Description
2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide is a quaternary ammonium compound with a complex structure that includes a quinolinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide typically involves the reaction of 2-(p-(Diethylamino)phenyl)-1,6-dimethylquinoline with an iodinating agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction may produce quinolinium hydrides.
Scientific Research Applications
2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors, altering membrane permeability, or interfering with enzymatic activities. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(p-(Diethylamino)phenyl)-1,6-dimethylquinoline
- Quinolinium derivatives
- Other quaternary ammonium compounds
Uniqueness
2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a quinolinium core with a diethylamino group makes it particularly versatile in various scientific and industrial contexts.
Properties
CAS No. |
25413-50-7 |
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Molecular Formula |
C21H25IN2 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
4-(1,6-dimethylquinolin-1-ium-2-yl)-N,N-diethylaniline;iodide |
InChI |
InChI=1S/C21H25N2.HI/c1-5-23(6-2)19-11-8-17(9-12-19)20-14-10-18-15-16(3)7-13-21(18)22(20)4;/h7-15H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IBUVBQMCVXLRCT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=C(C=C2)C=C(C=C3)C)C.[I-] |
Origin of Product |
United States |
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